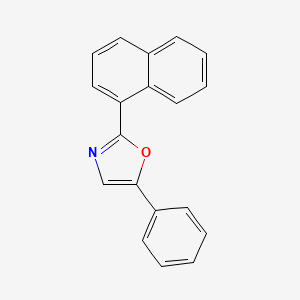

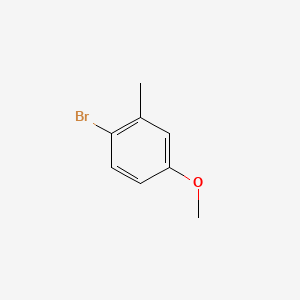

![molecular formula C6H4S2 B1266192 Thiéno[2,3-b]thiophène CAS No. 250-84-0](/img/structure/B1266192.png)

Thiéno[2,3-b]thiophène

Vue d'ensemble

Description

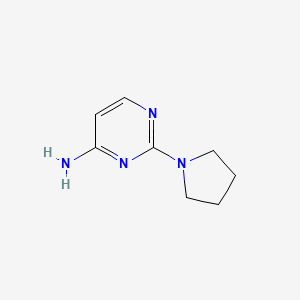

Thieno[2,3-b]thiophene is an organic compound belonging to the heterocyclic family of compounds. It is a five-membered ring containing two sulfur atoms and two carbon atoms. Thieno[2,3-b]thiophene is a versatile compound with a wide range of applications in the pharmaceutical, agrochemical, and materials science industries. It has been extensively studied due to its unique properties and potential applications.

Applications De Recherche Scientifique

Applications pharmaceutiques

Les dérivés du thiéno[2,3-b]thiophène présentent un large éventail d'activités biologiques. Ils ont été étudiés pour leurs propriétés antivirales, antitumorales et antiglaucomateuses . La capacité du composé à inhiber l'agrégation plaquettaire en fait également un candidat pour le développement de traitements des maladies cardiovasculaires.

Activité antimicrobienne

Des recherches ont montré que les composés du this compound possèdent une efficacité antimicrobienne significative. Cela en fait des candidats potentiels pour le développement de nouveaux antibiotiques, en particulier face à la résistance croissante aux antibiotiques .

Dispositifs optoélectroniques

En raison de sa structure stable et riche en électrons, le this compound est utilisé dans la fabrication de semi-conducteurs, de cellules solaires et de transistors organiques à effet de champ. Son inclusion dans les architectures moléculaires peut modifier ou améliorer considérablement les propriétés fondamentales des matériaux organiques π-conjugués .

Matériaux électroluminescents

Le système planaire du composé est bénéfique pour créer des dispositifs électroluminescents. Ces derniers sont utilisés dans diverses technologies d'affichage, offrant le potentiel d'écrans plus économes en énergie et plus vifs .

Capteurs chimiques ioniques optiques

Des aldéhydes hétérocycliques à base de this compound ont été synthétisés et étudiés comme capteurs chimiques ioniques optiques. Ces capteurs chimiques sont essentiels pour détecter et quantifier les ions et les molécules ayant une pertinence environnementale et médicinale .

Synthèse d'énaminones

Les énaminones dérivées du this compound sont des synthons polyvalents avec de nombreuses applications synthétiques. Elles sont utilisées dans la synthèse d'une grande variété d'alcaloïdes naturels et de médicaments pharmaceutiques .

Propriétés anti-inflammatoires et analgésiques

Des composés à base de this compound ont été signalés comme présentant des propriétés anti-inflammatoires et analgésiques. Cela en fait des composés précieux pour le développement de nouveaux médicaments pour la gestion de la douleur et de l'inflammation .

Chimie des matériaux

Les dérivés du this compound sont utilisés en chimie des matériaux pour la synthèse d'oligomères conjugués. Ces oligomères sont importants pour le développement de matériaux avancés ayant des propriétés électroniques et optiques spécifiques .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Thieno[2,3-b]thiophene has various applications such as antiviral, antitumor, antiglaucoma, antimicrobial, and as semiconductors, solar cells, organic field effect transistors, electroluminiscents etc . It is a potential template for biologically active compounds . It is also used in the synthesis of fullerene-donor-fullerene triads .

Analyse Biochimique

Biochemical Properties

Thieno[2,3-b]thiophene plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to inhibit β-glucuronidase and α-glucosidase enzymes, which are involved in various metabolic processes . The interaction between Thieno[2,3-b]thiophene and these enzymes is characterized by strong binding affinity, leading to the inhibition of enzyme activity. This inhibition can result in altered metabolic pathways and reduced activity of the targeted enzymes.

Cellular Effects

Thieno[2,3-b]thiophene exerts significant effects on various types of cells and cellular processes. It has demonstrated anticancer activity against PC-3 cell lines, indicating its potential as an anticancer agent . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Thieno[2,3-b]thiophene can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death.

Molecular Mechanism

The molecular mechanism of Thieno[2,3-b]thiophene involves its interaction with biomolecules, including enzymes and proteins. The compound binds to the active sites of β-glucuronidase and α-glucosidase, leading to enzyme inhibition . This binding interaction disrupts the normal catalytic activity of the enzymes, resulting in decreased metabolic activity. Additionally, Thieno[2,3-b]thiophene can modulate gene expression by influencing transcription factors and signaling molecules, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thieno[2,3-b]thiophene have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its inhibitory activity against enzymes for extended periods . Degradation of Thieno[2,3-b]thiophene can occur under certain conditions, leading to a reduction in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of Thieno[2,3-b]thiophene vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and anticancer activity . At higher doses, Thieno[2,3-b]thiophene can induce toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Thieno[2,3-b]thiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s inhibition of β-glucuronidase and α-glucosidase affects the metabolism of glucuronides and carbohydrates, respectively . These interactions can lead to changes in metabolite levels and altered metabolic pathways, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Thieno[2,3-b]thiophene is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, which facilitate its movement across cellular membranes . Thieno[2,3-b]thiophene can also bind to intracellular proteins, affecting its distribution and activity within different cellular compartments.

Subcellular Localization

Thieno[2,3-b]thiophene exhibits specific subcellular localization, which can impact its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with enzymes and proteins, as well as its overall biological effects. For example, Thieno[2,3-b]thiophene may accumulate in the nucleus, where it can influence gene expression and cellular signaling pathways.

Propriétés

IUPAC Name |

thieno[2,3-b]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4S2/c1-3-7-6-5(1)2-4-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBTXTFFTYXOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102803-21-4 | |

| Record name | Thieno[2,3-b]thiophene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102803-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80179708 | |

| Record name | Thieno(2,3-b)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

250-84-0 | |

| Record name | Thieno[2,3-b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thieno(2,3-b)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000250840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thieno(2,3-b)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thieno[2,3-b]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIENO(2,3-B)THIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN68ZU79VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Liquid thiophthene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

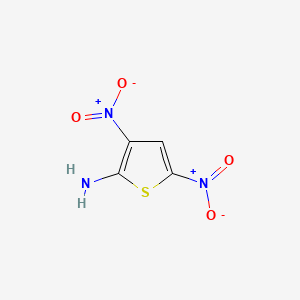

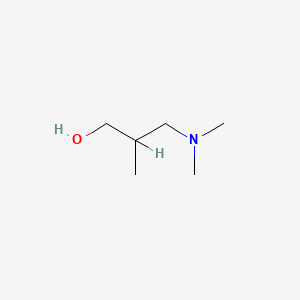

![Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B1266128.png)